Gibberellin 1
Description
Structure
2D Structure
Properties
IUPAC Name |
5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLRLWOEMWYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-97-1 | |
| Record name | Gibberellin A1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Catabolism of Gibberellin 1
Gibberellin 1 Biosynthetic Pathway in Plants
The biosynthesis of GA1 is a multi-step process that occurs in different subcellular compartments and involves the sequential action of several key enzymes. wikipedia.orgnih.govnih.govyoutube.comyoutube.com The pathway can be broadly divided into the synthesis of precursors and their subsequent conversion to the bioactive form.
The initial steps of gibberellin biosynthesis take place in plastids. nih.govnih.govresearchgate.net The pathway begins with the synthesis of ent-kaurene (B36324) from geranylgeranyl diphosphate (B83284) (GGDP). nih.gov This process is catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). annualreviews.org
Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum. Here, it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). nih.gov These reactions lead to the formation of GA12, which is considered a key intermediate and the precursor to all other gibberellins (B7789140) in higher plants. nih.govresearchgate.net
| Biosynthetic Step | Location | Precursor | Product | Enzyme(s) |
| Initial Cyclization | Plastid | Geranylgeranyl diphosphate (GGDP) | ent-copalyl diphosphate | ent-copalyl diphosphate synthase (CPS) |
| Second Cyclization | Plastid | ent-copalyl diphosphate | ent-kaurene | ent-kaurene synthase (KS) |
| Oxidation | Endoplasmic Reticulum | ent-kaurene | GA12-aldehyde | ent-kaurene oxidase (KO) |
| Further Oxidation | Endoplasmic Reticulum | GA12-aldehyde | GA12 | ent-kaurenoic acid oxidase (KAO) |
The final stages of GA1 biosynthesis occur in the cytoplasm and involve a series of reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs). wikipedia.org In the primary pathway leading to GA1, GA12 is first converted to GA53. This intermediate is then sequentially oxidized to GA44, GA19, and finally GA20. oup.com The conversion of GA20 to the biologically active GA1 is a critical step, involving the 3β-hydroxylation of GA20. oup.comnih.govresearchgate.netoup.com This reaction is catalyzed by the enzyme GA 3-oxidase (GA3ox). pnas.orgnih.govnih.gov
In addition to the main pathway, a parallel non-13-hydroxylation pathway can also lead to the production of another bioactive gibberellin, GA4. researchgate.netoup.com
Two key classes of soluble 2-oxoglutarate–dependent dioxygenases are pivotal in the later stages of GA1 biosynthesis: GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). nih.govnih.gov
GA 20-oxidases (GA20ox) are responsible for the multi-step oxidation of C-20, which ultimately leads to its removal and the formation of C19-GAs like GA20. nih.govpnas.org
GA 3-oxidases (GA3ox) catalyze the final step in the synthesis of bioactive GA1 by introducing a hydroxyl group at the 3β-position of GA20. nih.govnih.govpnas.org
The activity of these oxidases is a key regulatory point in determining the levels of bioactive GA1. pnas.orgtandfonline.com
| Enzyme | Function in GA1 Biosynthesis | Substrate | Product |
| GA 20-oxidase (GA20ox) | Catalyzes the conversion of C20-GAs to C19-GAs | GA12 -> GA15 -> GA24 -> GA9 and GA53 -> GA44 -> GA19 -> GA20 | GA20 |
| GA 3-oxidase (GA3ox) | Catalyzes the final step to produce bioactive GA1 | GA20 | GA1 |
Genetic Regulation of this compound Biosynthesis
The biosynthesis of GA1 is tightly controlled at the genetic level, with the expression of key biosynthetic genes being regulated by developmental and environmental cues.
The GA1 gene, which encodes for ent-kaurene synthase A (KSA), the first committed step in the GA biosynthetic pathway, exhibits highly regulated and tissue-specific expression patterns. nih.gov Studies using promoter-GUS reporter gene fusions and quantitative reverse transcriptase-polymerase chain reaction (RT-PCR) have shown that GA1 promoter activity is highest in rapidly growing tissues. nih.gov These include the shoot apices, root tips, developing flowers, and seeds. nih.gov Furthermore, GA1 is also active in the vascular tissue of some non-growing organs, such as expanded leaves, suggesting these may be sites of GA synthesis for transport to other parts of the plant. nih.gov
Environmental Influences on Gibberellin Biosynthesis Gene Expression
The biosynthesis of this compound is not only under developmental control but is also heavily influenced by external environmental signals, primarily light and temperature. nih.govnih.govnih.gov These cues modulate the expression of key genes in the gibberellin (GA) biosynthetic pathway, thereby adjusting the levels of bioactive GAs like GA1 to suit growth conditions. oup.comresearchgate.net
Light is a critical regulator of GA biosynthesis. oup.com Many light-regulated developmental processes, such as seed germination and stem elongation, are also controlled by GA. oup.comresearchgate.net The effect of light is often mediated by photoreceptors like phytochromes. For example, in some plant species, the expression of genes encoding GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), enzymes that catalyze the final steps to produce active GA1, are regulated by light. researchgate.net This allows plants to coordinate their growth and development with the available light, for instance, promoting stem elongation in low-light conditions to reach for light.
Temperature also plays a role in regulating GA biosynthesis. Changes in temperature can affect the expression levels of GA metabolism genes, thereby influencing the concentration of bioactive GAs. This is crucial for processes like seed dormancy and germination, which are often synchronized with seasonal temperature changes.
The integration of these environmental signals allows the plant to finely tune the production of this compound, ensuring that growth and development are optimized according to external conditions. nih.gov
| Environmental Factor | Affected Genes (Example) | Effect on GA1 Biosynthesis |
| Light (e.g., Red light) | GA20ox, GA3ox | Can promote expression, leading to increased GA1 levels and stimulating processes like germination and stem elongation. |
| Temperature | GA biosynthesis & catabolism genes | Influences gene expression to align developmental stages like germination with favorable seasonal temperatures. |
This compound Catabolism and Deactivation Mechanisms
The concentration of bioactive this compound in plant tissues is meticulously controlled not only by its rate of synthesis but also by its deactivation. frontiersin.orgresearchgate.net Catabolism and deactivation mechanisms are crucial for attenuating the GA signal, ensuring that developmental processes are precisely regulated. researchgate.net These inactivation pathways are subject to tight regulation by both internal developmental signals and external environmental cues. nih.govresearchgate.net
Identification of Gibberellin Deactivation Enzymes
The primary and most widespread mechanism for the deactivation of bioactive C19-GAs, including this compound, is 2β-hydroxylation. researchgate.netpnas.orgbioone.org This reaction is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox). frontiersin.orgoup.com
GA 2-oxidases (GA2ox): These enzymes are 2-oxoglutarate-dependent dioxygenases that introduce a hydroxyl group at the C-2β position of the GA molecule. pnas.orgnih.gov The 2β-hydroxylation of GA1 converts it into the biologically inactive GA8. nih.gov Genes encoding GA 2-oxidases were first identified through functional screening of cDNA libraries. pnas.orgoup.com Subsequent research has revealed that plants possess a family of GA2ox genes, with different members showing distinct expression patterns in various tissues and at different developmental stages, allowing for precise spatial and temporal control over GA1 levels. nih.govresearchgate.net
Other deactivation mechanisms have also been identified, although 2β-hydroxylation remains the principal route for GA1 inactivation:
GA Methyltransferases (GAMTs): In some species, enzymes called GA methyltransferases can deactivate GAs by converting them to inactive GA methylesters. nih.gov
Epoxidation: An epoxidation mechanism, catalyzed by an enzyme encoded by the ELONGATED UPPERMOST INTERNODE (EUI) gene in rice, has been identified for deactivating non-13-hydroxylated GAs. bioone.org
| Enzyme | Function | Reaction | Substrate | Product |
| GA 2-oxidase (GA2ox) | 2β-hydroxylation | Deactivation | This compound (GA1) | Gibberellin 8 (GA8) |
| GA Methyltransferase (GAMT) | Methylation | Deactivation | Bioactive GAs | Inactive GA methylesters |
Molecular Regulation of this compound Inactivation Processes
The inactivation of this compound is a highly regulated process at the molecular level, primarily through the transcriptional control of deactivation enzyme genes like GA2ox. This regulation is a key component of the GA homeostasis mechanism, which maintains appropriate levels of the active hormone.
A critical aspect of this regulation is a feedback mechanism. High levels of bioactive GAs, such as GA1, can lead to a decrease in the transcript levels of GA biosynthesis genes (e.g., GA20ox and GA3ox) and an increase in the expression of GA deactivation genes (GA2ox). oup.comresearchgate.net This feedback loop ensures that GA levels are kept within an optimal range. Conversely, when bioactive GA levels are low, the expression of biosynthesis genes is up-regulated while catabolism genes are down-regulated. frontiersin.org
The GA signaling pathway itself plays a central role in this regulation. The key repressors in this pathway are the DELLA proteins. oup.com In the absence or at low concentrations of GA1, DELLA proteins accumulate and are active. When GA1 is present, it binds to its receptor, GID1, which then promotes the degradation of DELLA proteins via the ubiquitin-proteasome pathway. frontiersin.orgscispace.com These DELLA proteins can act as transcription regulators that influence the expression of GA metabolism genes. Therefore, the GA1-induced degradation of DELLAs not only allows for GA responses to occur but also modulates the expression of the very genes responsible for GA1 synthesis and inactivation, forming a sophisticated control system. scispace.com
Physiological Roles of Gibberellin 1 in Plant Development
Regulation of Vegetative Growth
Promotion of Stem and Internode Elongation
Gibberellin 1 is a primary driver of stem and internode elongation in most plants. nih.govyoutube.com Its fundamental role is to stimulate both cell division and cell elongation, the two primary cellular processes contributing to growth. youtube.comomexcanada.com The mechanism involves GA1 promoting the transcription of genes that encode for enzymes responsible for loosening the cell wall, such as xyloglucan (B1166014) endotransglycosylases (XETs) and expansins. omexcanada.comresearchgate.net These enzymes modify the structure of the cell wall, increasing its plasticity and allowing the cell to expand under turgor pressure. omexcanada.com
Research in various species has demonstrated this effect. In tobacco (Nicotiana tabacum), the presence of leaves is crucial for the accumulation of bioactive gibberellins (B7789140) like GA1 in the stem. nih.gov Defoliated tobacco plants exhibit a 60% reduction in GA1 concentration in young internodes, leading to a cessation of elongation. nih.gov Application of gibberellins can restore this growth, highlighting the hormone's direct role. nih.gov Similarly, studies in peas (Pisum sativum) show that inhibitors of gibberellin synthesis retard stem elongation, an effect that is reversible with the external application of gibberellin. capes.gov.br
Table 1: Effect of Deleafing on GA1 Concentration and Internode Elongation in Tobacco
| Treatment | Bioactive GA1 Concentration (% of control) | Internode Elongation |
|---|---|---|
| Intact (Control) | 100% | Normal |
Influence on Hypocotyl Xylem Expansion
This compound acts as a mobile signal that directly stimulates the expansion of xylem tissue in the hypocotyl, the stem of a germinating seedling. nih.govnih.gov This process, a form of secondary growth, is crucial for the structural support and transport of water and nutrients as the plant matures. nih.gov
Studies using the model plant Arabidopsis thaliana have shown that the later phase of accelerated xylem expansion is triggered upon flowering, a process that coincides with elevated gibberellin levels. nih.govresearchgate.net This GA-dependent xylem expansion is graft-transmissible, meaning the signal can move from one part of the plant to another. nih.govnih.gov For instance, a shoot that is induced to flower can signal the hypocotyl to expand its xylem, and this signal has been identified as a mobile gibberellin. nih.govresearchgate.net In GA biosynthesis mutants like ga1-3, there is a noticeable reduction in the number of xylem vessels and parenchyma cells, further confirming the hormone's essential role in this developmental process. nih.gov
Reversal of Genetic Dwarfism Phenotypes
Many forms of genetic dwarfism in plants are caused by deficiencies in gibberellin biosynthesis or signaling. nih.gov For example, the well-known le mutant of pea, first studied by Gregor Mendel, is deficient in the enzyme GA-3-β-hydroxylase, which is responsible for converting GA20 into the bioactive GA1. pnas.org Such GA-sensitive dwarf mutants can often have their tall phenotype restored by the external application of GA1. pnas.orgvedantu.comdoubtnut.comdoubtnut.com
This reversal occurs because the supplied GA1 compensates for the plant's inability to produce its own bioactive gibberellin, thereby allowing the degradation of DELLA proteins and promoting normal stem elongation. doubtnut.com However, not all dwarf mutants respond to gibberellin application. GA-insensitive dwarfs, such as the d1 mutant in rice or the GAI mutant in Arabidopsis, have defects in the GA signaling pathway (e.g., the GA receptor or DELLA proteins) and therefore cannot respond to the hormone, even when it is supplied externally. nih.govpnas.org
Table 2: Response of Different Dwarf Mutants to Exogenous this compound
| Mutant Type | Genetic Defect Example | Phenotype | Response to GA1 Application |
|---|---|---|---|
| GA-sensitive dwarf | Pea le mutant (defective GA3-oxidase) | Dwarf | Growth is restored to a tall phenotype. pnas.org |
Reproductive Development Processes
Mechanism of Seed Dormancy Release and Germination Promotion
This compound plays a central and indispensable role in breaking seed dormancy and promoting germination. wikipedia.orgnih.govseedbiology.de It acts antagonistically to the hormone abscisic acid (ABA), which typically induces and maintains dormancy. nih.govfrontiersin.org The release from dormancy and the initiation of germination are often associated with an increase in the biosynthesis of bioactive gibberellins like GA1 and a decrease in ABA levels. frontiersin.org
The mechanism of GA1 action in germination involves two primary functions:
Embryo Growth Promotion: GA1 stimulates the growth potential of the embryo itself, enabling it to elongate and push through the surrounding seed coat layers. nih.govseedbiology.de
Endosperm Weakening: It induces the synthesis and secretion of hydrolytic enzymes, most notably α-amylase, from the aleurone layer of the endosperm. wikipedia.org These enzymes break down stored food reserves, such as starch, into sugars like glucose. wikipedia.org This process provides the necessary energy and nutrients for the growing embryo before it can establish itself photosynthetically. wikipedia.org
The signaling pathway involves GA1 binding to the GID1 receptor in the aleurone cells. nih.gov This complex then targets DELLA proteins for degradation, which in turn de-represses the transcription of genes like GAMYB, a key transcriptional regulator that activates the expression of the α-amylase gene. nih.gov
Involvement in Flowering and Floral Transition
This compound (GA1), as a biologically active gibberellin (GA), plays a critical role in the transition from vegetative to reproductive growth, a process known as the floral transition. The influence of GA1 is particularly pronounced under specific environmental conditions, such as day length. In many long-day (LD) and biennial plants, GAs are well-established as inducers of flowering. herts.ac.ukoup.com However, in the model plant Arabidopsis thaliana, the GA pathway is considered one of four major floral pathways and its significance varies with photoperiod. herts.ac.uksemanticscholar.org
Under non-inductive short-day (SD) conditions, the GA pathway becomes essential for flowering to occur. herts.ac.uknih.gov Plants that have a mutation in a critical GA biosynthetic gene, such as GA1, are unable to flower in short days. nih.gov This highlights the obligatory role of gibberellins in the absence of a strong photoperiodic stimulus. In contrast, under long-day conditions, the role of the GA pathway is less critical but still contributes to the timing of flowering. oup.comnih.gov
The molecular mechanism by which GA1 promotes flowering involves the activation of key floral integrator genes. Gibberellins stimulate the expression of genes such as SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1) and LEAFY (LFY) in the shoot apical meristem. herts.ac.uksemanticscholar.org This signaling is mediated through the degradation of transcriptional regulators known as DELLA proteins. nih.gov In the presence of GA1, DELLA proteins are targeted for degradation, which relieves their repressive effect on pro-flowering transcription factors, thereby allowing the activation of floral identity genes. nih.govnih.gov
Table 1: Key Floral Regulatory Genes Influenced by this compound Signaling
| Gene | Function in Flowering | Effect of GA1 Signaling |
| DELLA Proteins (e.g., RGA, GAI) | Transcriptional repressors of flowering | Promotes their degradation |
| LEAFY (LFY) | Floral meristem identity gene | Activates its expression |
| SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1) | Floral pathway integrator | Activates its expression |
| FLOWERING LOCUS T (FT) | Florigen; long-distance flowering signal | Activates its expression in leaves |
Regulation of Fruit Development and Parthenocarpy
This compound is a crucial regulator of fruit development, from initial fruit set to subsequent growth. Its essential role is demonstrated in GA-deficient mutants, such as the ga1-3 mutant in Arabidopsis, which requires the external application of gibberellin for both fruit and seed development to proceed after pollination. nih.gov The GA signaling pathway, particularly the degradation of DELLA proteins, is a key control point. The removal of DELLA protein function allows for fertilization-independent fruit growth, a phenomenon known as parthenocarpy. nih.gov
Parthenocarpy, the development of fruit without fertilization, can be induced in many plant species by the exogenous application of gibberellins. oup.comfrontiersin.org Research in Arabidopsis has shown that mutants lacking DELLA activity exhibit significant parthenocarpic fruit development. nih.gov This constitutive GA signaling leads to notable cell elongation across the tissue layers of the developing fruit. nih.gov
There is significant crosstalk between gibberellin and other plant hormones, especially auxin, in regulating fruit set. Auxin is known to induce parthenocarpy, and this effect is often mediated by its ability to promote GA biosynthesis. nih.govuni.lu For instance, auxin application can up-regulate the expression of GA biosynthesis genes like GA20ox1, leading to an increase in active gibberellins and subsequent fruit initiation. uni.lu This indicates that both pollination-dependent and parthenocarpic fruit development rely on the interplay between auxin and gibberellin signaling pathways. uni.lu
Table 2: Research Findings on GA1 and Fruit Development
| Plant Model | Experimental Observation | Conclusion |
| Arabidopsis thaliana (ga1-3 mutant) | Fruit and seed development fail after pollination without exogenous GA application. nih.gov | Endogenous GA1 is essential for normal fruit set and growth. |
| Arabidopsis thaliana (DELLA mutant) | Emasculated pistils develop into seedless fruits (parthenocarpy). nih.gov | GA signaling, via DELLA degradation, is a key trigger for fruit growth initiation. |
| Tomato (Solanum lycopersicum) | Exogenous application of GA3 to unpollinated ovaries induces parthenocarpic fruit. uni.lu | GA can bypass the need for fertilization to initiate fruit development. |
| Pear (Pyrus bretschneideri) | Overexpression of a GA biosynthesis gene (PbGA20ox2) promotes the development of non-pollinated fruit. frontiersin.org | Enhancing endogenous GA levels can induce parthenocarpy. |
Modulation of Sex Expression in Flowers
This compound can significantly influence the determination of sex in the flowers of monoecious (having separate male and female flowers on the same plant) and dioecious (having male and female flowers on separate plants) species. youtube.com The general effect of applying gibberellins is a shift towards maleness. gcwgandhinagar.com
In monoecious cucurbits, such as cucumber and pumpkin, the application of gibberellin promotes the formation of staminate (male) flowers and can increase the ratio of male to female flowers. youtube.comcabidigitallibrary.org Similarly, in gynoecious cucumber varieties, which genetically produce only pistillate (female) flowers, gibberellin treatment can induce the development of male flowers. nih.gov
In dioecious species like hemp (Cannabis sativa), applying gibberellin to genetically female plants can cause them to produce male flowers. youtube.com The action of gibberellins on sex expression is often antagonistic to that of other hormones like ethylene (B1197577) and auxin, which typically promote femaleness. youtube.comnih.gov In cucumber, for example, ethylene is a potent inducer of female flowers, and studies have shown that gibberellin application can decrease ethylene production, contributing to its masculinizing effect. nih.gov This hormonal interplay is a key factor in regulating the balance of male and female flower development.
Table 3: Effect of Gibberellin Application on Sex Expression in Various Plant Species
| Plant Species | Type | Effect of Gibberellin Application |
| Cucumber (Cucumis sativus) | Monoecious | Increases the number of male flowers. cabidigitallibrary.orgnih.gov |
| Pumpkin (Cucurbita pepo) | Monoecious | Promotes the production of male flowers. youtube.com |
| Hemp (Cannabis sativa) | Dioecious | Induces male flower formation on female plants. youtube.com |
| Maize (Zea mays) | Monoecious | Induces female flowers (an exception to the general trend). elsevierpure.com |
Regulation of Bud and Tuber Dormancy
This compound is involved in the complex regulation of dormancy in both buds and storage organs like potato tubers. Dormancy is a period of suspended growth that allows plants to survive unfavorable conditions. nih.gov While gibberellins are generally considered dormancy-breaking agents, their specific role can differ between ending dormancy and promoting subsequent growth.
In potato tubers, the role of endogenous gibberellins in the initial release from dormancy is a subject of ongoing research. Some evidence suggests that GAs are not the primary trigger for breaking dormancy but are essential for the subsequent growth of sprouts once dormancy has ended. usda.govmdpi.com Immediately after harvest, the level of GA1 in potato tubers is relatively high, then it declines during storage, and finally increases to its highest levels during vigorous sprout growth. usda.govnih.gov However, the exogenous application of GAs, particularly GA1 and GA20, can effectively promote premature dormancy release and accelerate sprouting. usda.gov
For the buds of many perennial plants, which enter dormancy in the autumn, gibberellins can substitute for the cold requirement needed to break this dormancy. plantcelltechnology.com This indicates that GA1 can act as a signal to resume growth when environmental cues are perceived.
Table 4: this compound Dynamics During Potato Tuber Dormancy and Sprouting
| Dormancy Stage | Relative GA1 Level | Physiological State |
| Deep Dormancy (Post-Harvest) | High, then declining | Sprout growth is inhibited. |
| Dormancy Release | Begins to increase | Tuber becomes competent to sprout. |
| Vigorous Sprout Growth | Highest levels | Active cell division and elongation in sprouts. usda.govnih.gov |
Impact on Photomorphogenesis and Skotomorphogenesis
This compound plays a significant role in the developmental switch between skotomorphogenesis (development in darkness) and photomorphogenesis (development in light). nih.gov Skotomorphogenesis is characterized by an etiolated appearance, including rapid stem elongation, an apical hook, and small, closed cotyledons, which are adaptations for a seedling to reach light when germinating underground. nih.gov
Gibberellins actively suppress photomorphogenesis and promote skotomorphogenesis in the dark. nih.govfrontiersin.org This is evident from studies on plants with reduced endogenous GA levels, either through chemical inhibitors or genetic mutations like ga1. When grown in complete darkness, these GA-deficient plants exhibit characteristics typical of light-grown plants, such as short hypocotyls, open and expanded cotyledons, and the absence of an apical hook. nih.govbioone.org This indicates that a key function of GA1 in the dark is to repress the default photomorphogenic pathway. nih.gov
This regulatory mechanism is conserved across different plant species, including Arabidopsis and pea. nih.gov The signaling pathway involves a complex interaction between gibberellins and the cellular machinery that perceives light. Light itself acts as a signal to repress GA biosynthesis, thus allowing for the transition to photomorphogenesis once a seedling emerges from the soil. bioone.org The interplay between GA signaling components, like DELLA proteins, and light-signaling factors, such as PHYTOCHROME-INTERACTING FACTORs (PIFs), is central to integrating these developmental programs. frontiersin.org
Table 5: Phenotypic Comparison of Seedlings Under Dark Conditions
| Seedling Type | Hypocotyl Elongation | Apical Hook | Cotyledons | Developmental Program |
| Wild-Type | Long | Present | Closed | Skotomorphogenesis |
| ga1 Mutant (GA-deficient) | Short | Absent | Open/Expanded | Partial Photomorphogenesis nih.govbioone.org |
| Wild-Type + GA Biosynthesis Inhibitor | Short | Absent | Open/Expanded | Partial Photomorphogenesis nih.gov |
Molecular Mechanisms of Gibberellin 1 Perception and Signaling
Gibberellin 1 Receptor Interaction: GIBBERELLIN INSENSITIVE DWARF 1 (GID1)
The perception of this compound (GA1), a bioactive gibberellin (GA), is initiated by its binding to the soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF 1 (GID1). nih.govusp.br This interaction is a critical first step in the GA signaling cascade. GID1 proteins, which show similarity to hormone-sensitive lipases, possess a binding pocket that specifically accommodates bioactive GAs like GA1. usp.br The binding of GA1 to GID1 induces a conformational change in the receptor. biorxiv.org This change is crucial as it enhances the affinity of the GID1 receptor for its downstream targets, the DELLA proteins. biorxiv.orgbiorxiv.org
The formation of the GA1-GID1 complex creates a binding surface for the DELLA proteins. oup.compnas.org Specifically, the N-terminal domain of the DELLA protein, which contains the conserved DELLA and TVHYNP motifs, is recognized by the GA1-bound GID1. oup.comcsic.es This leads to the formation of a stable ternary complex: GA1-GID1-DELLA. nih.govoup.com This complex formation is the pivotal event that triggers the subsequent steps in the signaling pathway, ultimately leading to the degradation of DELLA proteins and the activation of GA responses. nih.gov While GID1 is a nucleocytoplasmic protein, it is believed to primarily function within the nucleus where it interacts with DELLA proteins. oup.com However, there is some evidence to suggest that GID1 can perceive gibberellins (B7789140) in the cytosol to initiate signaling. oup.com
In Arabidopsis thaliana, there are three GID1 homologs (GID1a, GID1b, and GID1c) that exhibit some degree of functional specificity, although they share the core function of GA perception. nih.gov The interaction between GID1 and DELLA proteins is enhanced in the presence of GA, and this interaction is a prerequisite for the subsequent degradation of DELLA proteins. nih.gov
Table 1: Key Components in this compound Perception
| Component | Description | Key Function |
| This compound (GA1) | A bioactive gibberellin hormone. | Binds to the GID1 receptor to initiate the signaling cascade. |
| GID1 Receptor | A soluble nuclear receptor with a binding pocket for bioactive GAs. | Perceives the GA1 signal and undergoes a conformational change. |
| DELLA Proteins | Nuclear-localized transcriptional regulators that repress GA responses. | Bind to the GA1-GID1 complex, marking them for degradation. |
| GA1-GID1-DELLA Complex | A ternary complex formed upon GA1 perception. | Facilitates the interaction between DELLA proteins and the E3 ubiquitin ligase complex. |
Identification of Upstream and Downstream Signaling Components
The core GA1 signaling pathway involves the GID1 receptor and DELLA proteins, but this pathway is embedded within a larger network of upstream and downstream components that fine-tune the response.
Upstream regulation involves the control of GA biosynthesis and catabolism. nih.govfrontiersin.org The levels of bioactive GAs, including GA1, are tightly regulated by the expression of genes encoding enzymes in the GA metabolic pathway. frontiersin.orgmdpi.com For example, the expression of GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox) genes, which are involved in the final steps of bioactive GA synthesis, is subject to feedback regulation by the GA signal itself. frontiersin.orgresearchgate.net When GA levels are low and DELLA proteins accumulate, they can interact with transcription factors like GAF1 to induce the expression of GA biosynthetic genes. researchgate.netoup.com Conversely, high GA levels lead to the repression of these genes. nih.gov Environmental signals, such as light, also regulate GA biosynthesis. nih.gov
Downstream of DELLA degradation, a multitude of transcription factors and other regulatory proteins are activated or released from inhibition, leading to changes in the expression of a wide array of genes. oup.comgao-lab.org These genes are involved in various cellular processes that drive growth and development, such as cell wall modification, cell elongation, and cell division. oup.com For example, the release of PIF transcription factors from DELLA-mediated inhibition allows them to activate genes that promote hypocotyl elongation. oup.com Transcriptomic analyses of della mutants have identified numerous downstream target genes, providing a molecular blueprint of the processes regulated by gibberellins. oup.com
Integration of this compound Signaling with Broader Cellular Pathways
The GA1 signaling pathway does not operate in isolation but is intricately integrated with other hormonal and environmental signaling pathways to coordinate plant growth and development. notulaebotanicae.ronih.gov This crosstalk allows plants to mount appropriate responses to a complex array of internal and external cues.
One of the most well-characterized interactions is with the plant hormone auxin. nih.govplantae.org Auxin and GA often act synergistically to promote processes like stem elongation and fruit development. oup.comijarbs.com This crosstalk occurs at multiple levels. Auxin can promote GA biosynthesis by inducing the expression of GA20ox and GA3ox genes. nih.govmdpi.com Furthermore, there is evidence for direct interaction between components of the auxin and GA signaling pathways. For instance, DELLA proteins can interact with AUXIN RESPONSE FACTORs (ARFs), key transcription factors in the auxin response, to modulate their activity. plantae.orgoup.com
GA signaling also interacts with light signaling pathways, primarily through the interplay between DELLA proteins and PIFs. biorxiv.org Light promotes the degradation of PIFs, while GA promotes the degradation of DELLAs. This dual control mechanism allows for the fine-tuning of growth in response to light conditions. oup.com Additionally, GA signaling is interconnected with other hormone pathways, including those for abscisic acid (ABA), ethylene (B1197577), cytokinins, and brassinosteroids, creating a complex regulatory network that governs virtually all aspects of the plant life cycle. notulaebotanicae.rofrontiersin.orgmdpi.com
Interactions of Gibberellin 1 with Other Phytohormones
Gibberellin 1 and Abscisic Acid Antagonism in Developmental Processes
This compound and Abscisic Acid (ABA) are well-established as a classic pair of antagonistic hormones, particularly in the regulation of seed dormancy and germination, as well as other developmental stages like root growth and flowering time. frontiersin.orgnih.govresearchgate.netfrontiersin.org The balance between the levels of GA and ABA is a decisive factor in determining whether a seed remains dormant or initiates germination. researchgate.netresearchgate.netnih.gov ABA is a positive regulator of dormancy induction and maintenance, while GA promotes germination. researchgate.net
This antagonistic relationship is evident at the metabolic level. For instance, high levels of GA have been observed in ABA-deficient mutants, suggesting that ABA suppresses GA biosynthesis genes. frontiersin.org Conversely, the inhibition of GA can lead to an increase in ABA levels by promoting ABA biosynthesis genes and repressing its catabolism. frontiersin.org In lettuce seeds, high temperatures that inhibit germination are associated with high levels of endogenous ABA, while the content of bioactive GA1 remains unaffected. oup.com The application of GA can enhance the catabolism of ABA, thereby promoting germination under thermoinhibitory conditions. oup.com
The molecular basis of this antagonism involves key regulatory proteins. For example, the transcription factor ABSCISIC ACID-INSENSITIVE 4 (ABI4) plays a central role by directly interacting with the promoter regions of an ABA biosynthesis gene (NCED6) and a GA-inactivating gene (GA2ox7). frontiersin.org This dual regulation by ABI4 allows for precise control over the ABA/GA ratio, thereby influencing seed dormancy and subsequent seedling growth. frontiersin.org Furthermore, the DELLA proteins, which are negative regulators of GA signaling, are also implicated in the crosstalk between GA and ABA. nih.gov
| Developmental Process | Role of this compound (GA1) | Role of Abscisic Acid (ABA) | Nature of Interaction | Key Regulators |
| Seed Dormancy & Germination | Promotes germination researchgate.netoup.com | Induces and maintains dormancy researchgate.net | Antagonistic frontiersin.orgnih.govresearchgate.netfrontiersin.orgoup.commdpi.com | ABI4, DELLA proteins frontiersin.orgnih.gov |
| Root Growth | Promotes root elongation frontiersin.org | Can inhibit root growth frontiersin.org | Antagonistic frontiersin.orgnih.govfrontiersin.org | Not specified in provided text |
| Flowering Time | Promotes flowering researchgate.net | Suppresses flowering researchgate.net | Antagonistic nih.govresearchgate.netfrontiersin.org | ABI4 researchgate.net |
| Seed Maturation | - | Promotes seed maturation frontiersin.orgfrontiersin.org | Antagonistic frontiersin.orgfrontiersin.org | Not specified in provided text |
This compound and Auxin Crosstalk
The interaction between this compound and auxin is fundamental to many aspects of plant development, including root growth and organ expansion. nih.gov This crosstalk involves mutual regulation of their biosynthetic pathways and results in both synergistic and antagonistic effects on plant growth. tutorchase.comnih.gov
Mutual Regulation of Biosynthesis Pathways
The regulation is tissue-specific, with auxin promoting GA biosynthesis in both shoots and roots. nih.govpublish.csiro.au In pea shoots, the apical bud, a major source of auxin, provides the signal that promotes GA1 biosynthesis in the elongating internodes. usp.br Conversely, while auxin strongly influences GA biosynthesis, the effect of GA1 on auxin levels appears to be less pronounced, suggesting a more dominant role for auxin in this particular interaction. usp.br
Synergistic and Antagonistic Effects on Plant Growth
The interplay between this compound and auxin often results in synergistic effects, particularly in promoting cell elongation and division. tutorchase.comscielo.br Both hormones can stimulate the production of enzymes that modify the cell wall, facilitating cell expansion. tutorchase.com For example, in tomato plants, the combined application of auxin and gibberellin can have a synergistic effect on stem elongation. scielo.brresearchgate.net
However, the interaction can also be antagonistic depending on the developmental context and the relative concentrations of the hormones. For instance, while both hormones are involved in root growth, high concentrations of auxin typically inhibit root elongation, a process that can be influenced by GA signaling. publish.csiro.auusp.br In some systems, auxin has been described as a gibberellin antagonist. researchgate.net The balance between auxin and GA is critical for processes like apical dominance, where auxin transported from the shoot apex inhibits the outgrowth of lateral buds, a process also influenced by other hormones like cytokinins and strigolactones. ufl.edunih.govresearchgate.net
This compound and Ethylene (B1197577) Interactions in Growth Regulation
The interaction between this compound and ethylene is complex, exhibiting both positive and negative reciprocal effects that are highly dependent on the specific developmental process and environmental conditions. nih.govijarbs.com This crosstalk is crucial for regulating processes such as stem elongation, root growth, and responses to environmental stresses like submergence. nih.govmdpi.com
Ethylene often acts antagonistically to GA in regulating growth, with at least part of this inhibitory effect being mediated by the DELLA proteins. nih.govijarbs.com For example, ethylene inhibits GA-promoted seedling root elongation in Arabidopsis. nih.govijarbs.com This inhibition is thought to occur because ethylene stabilizes DELLA proteins, counteracting the GA signal that would normally lead to their degradation. nih.govusp.broup.com
Conversely, there are instances of synergistic or positive interactions. ijarbs.com In deepwater rice, submergence triggers an increase in both ethylene and GA synthesis. nih.govijarbs.com Ethylene, in this context, promotes GA-induced internode elongation, allowing the plant to reach the water surface. nih.govijarbs.comquizlet.com GA can also promote ethylene responses, such as apical hook formation in dark-grown seedlings. nih.govijarbs.com The nature of the interaction—whether positive or negative—is determined by the specific developmental and environmental cues the plant is experiencing. nih.gov
| Developmental Process | Interaction Type | Molecular Mechanism | Reference |
| Seedling Root Elongation | Antagonistic | Ethylene stabilizes DELLA proteins, inhibiting GA-promoted growth. | nih.govijarbs.com |
| Stem Elongation (general) | Antagonistic | Ethylene can suppress GA-mediated stem elongation by activating DELLA gene transcription. | mdpi.com |
| Internode Elongation (deepwater rice) | Synergistic | Submergence-induced ethylene promotes GA synthesis and GA-induced elongation. | nih.govijarbs.com |
| Apical Hook Formation | Synergistic | GA promotes ethylene-induced apical hook formation in the dark. | nih.govijarbs.com |
This compound and Brassinosteroid Signaling Networks
This compound and brassinosteroids (BRs) are both major growth-promoting hormones, and their signaling pathways are highly integrated. nih.govannualreviews.org They often regulate similar developmental processes, such as cell elongation, and their interaction occurs at the level of key signaling components. nih.govscispace.compnas.orgnih.gov
A central point of crosstalk involves the direct physical interaction between DELLA proteins, the negative regulators of GA signaling, and the BRASSINAZOLE-RESISTANT 1 (BZR1) family of transcription factors, which are positive regulators of BR signaling. nih.govscispace.compnas.orgnih.gov When GA levels are low, accumulated DELLA proteins bind to BZR1, inhibiting its ability to bind to the DNA of its target genes. scispace.compnas.org This interaction effectively dampens the BR growth response. nih.gov
When GA is present, it induces the degradation of DELLA proteins, which in turn releases BZR1 from this inhibitory complex, allowing it to activate the transcription of BR-responsive genes and promote growth. scispace.commdpi.commdpi.com This demonstrates an interdependence, where GA promotion of cell elongation requires functional BR signaling. scispace.com Conversely, active BZR1 can partially suppress the dwarf phenotype of GA-deficient mutants. scispace.comnih.gov
In addition to this signaling-level interaction, there is also evidence that BRs can regulate the biosynthesis of GAs, suggesting a multi-layered crosstalk between these two hormone pathways. nih.gov
This compound and Cytokinin Interplay
This compound and cytokinins generally exhibit antagonistic effects on a variety of developmental processes. nih.govbiologists.com This opposition is evident in the regulation of shoot and root elongation, cell differentiation, and the activity of apical meristems. nih.gov
The balance between these two hormones is critical for development. For instance, the maintenance of the shoot apical meristem (SAM) requires high cytokinin and low GA signals, whereas the subsequent maturation and elongation of cells necessitate the opposite ratio: low cytokinin and high GA. nih.gov This suggests a reciprocal inhibitory relationship.
Research has shown that cytokinin can inhibit the production of GA and promote its deactivation. nih.gov Conversely, GA can inhibit cytokinin responses. nih.gov This GA-mediated inhibition of cytokinin signaling is thought to involve the SPINDLY (SPY) protein, a negative regulator of GA responses. nih.govnih.gov Evidence suggests that SPY may act directly to promote cytokinin responses, and GA suppresses these responses via its interaction with SPY. nih.govnih.gov This interplay ensures a coordinated regulation of processes where these hormones have opposing roles, such as the balance between cell division (promoted by cytokinins) and cell elongation (promoted by GAs). nih.govmdpi.comnumberanalytics.com
Interconnected Hormonal Regulatory Networks and Their Complexity
The regulation of plant growth and development is a highly intricate process governed by a complex web of interactions between various phytohormones. This compound (GA1), a bioactive gibberellin, does not function in isolation but rather as part of a sophisticated signaling network, engaging in extensive crosstalk with other key hormones such as auxins, cytokinins, abscisic acid (ABA), and ethylene. nih.govmdpi.comresearchgate.net The outcome of GA1 action is often dependent on the specific combination and concentration of these hormones, creating a delicate and responsive regulatory system. nih.gov This network of interactions can be synergistic, antagonistic, or additive, and the nature of these relationships can shift depending on the developmental stage, tissue type, and prevailing environmental conditions. nih.govmdpi.com The complexity of these interactions arises from crosstalk at multiple levels, including hormone biosynthesis, catabolism, transport, and signal transduction pathways. nih.govencyclopedia.pub
Interactions with Auxins:
This compound and auxin often exhibit a synergistic or cooperative relationship, particularly in processes related to cell expansion and tissue differentiation. nih.govmdpi.com Auxin can positively influence GA1 levels by promoting the expression of genes involved in GA biosynthesis, such as GA20-oxidase and GA3-oxidase, while simultaneously suppressing genes like GA2-oxidase that are responsible for GA deactivation. nih.govmdpi.com This regulation has been observed in various plant species, including Arabidopsis, pea, and tobacco. mdpi.com Conversely, GA1 can modulate auxin-related gene expression, although the specific outcomes depend on the particular Auxin Response Factors (ARFs) that are induced. mdpi.com
Research has shown that GA-stimulated root elongation in Arabidopsis requires the presence of auxin. nih.gov The removal of the shoot apex, a primary source of auxin, inhibits GA-induced root elongation, an effect that can be reversed by the application of auxin. nih.gov This interaction is mediated at the signaling level, where auxin promotes the degradation of DELLA proteins, which are negative regulators of GA signaling. nih.govfrontiersin.org Specifically, the DELLA protein RGA acts as an integration point for GA and auxin signals in the root. nih.gov
Table 1: Key Research Findings on this compound and Auxin Interactions
| Plant/Tissue | Research Finding | Reference |
| Arabidopsis, Tobacco, Pea | Auxin induces the expression of GA biosynthetic genes (GA20ox, GA3ox) and suppresses a GA deactivation gene (GA2ox). | nih.govmdpi.com |
| Arabidopsis | GA-induced root elongation is dependent on auxin. | nih.gov |
| Arabidopsis | Auxin promotes the degradation of DELLA proteins (e.g., RGA) in response to GA, facilitating root elongation. | nih.gov |
| Arabidopsis | GA promotes the degradation of auxin efflux carriers PIN1 and PIN2, potentially by increasing their transport to the vacuole for degradation. | frontiersin.org |
| Arabidopsis | The auxin-induced repression of GATA transcription factors GNC and GNL does not require GA, suggesting independent signaling pathways control their expression. | pnas.org |
Interactions with Cytokinins:
The interaction between GA1 and cytokinins is predominantly antagonistic, with the two hormones often having opposing effects on various developmental processes. nih.gov This antagonism is evident in the regulation of shoot and root elongation, cell differentiation, and meristem activity. nih.gov For instance, cytokinins can inhibit the production of GA and promote its deactivation, while GA can, in turn, inhibit cytokinin responses. nih.gov
A key player in this interaction is the SPINDLY (SPY) protein, which acts as a negative regulator of GA signaling and a positive regulator of cytokinin signaling. nih.govnih.gov GA suppresses cytokinin responses through the action of SPY. nih.gov Another level of interaction involves the KNOXI proteins in the shoot apical meristem (SAM), which induce cytokinin production and directly inhibit GA synthesis. nih.gov However, there are instances of synergistic interactions, such as in the regulation of certain morphological and physiological traits in response to nitrogen availability. mdpi.com
Table 2: Key Research Findings on this compound and Cytokinin Interactions
| Plant/Tissue | Research Finding | Reference |
| Arabidopsis | GA and cytokinin have antagonistic effects on shoot and root elongation, and meristem activity. | nih.gov |
| Arabidopsis | GA inhibits cytokinin responses through the SPY protein. | nih.govnih.gov |
| Arabidopsis | KNOXI proteins in the SAM induce cytokinin production and inhibit GA synthesis. | nih.gov |
| Medicago truncatula, Tall fescue | GAs activate cytokinin catabolic genes, leading to reduced cytokinin levels. | mdpi.com |
| Polygonum cuspidatum | GAs and cytokinins act synergistically in regulating biomass allocation in response to nitrogen availability. | mdpi.com |
Interactions with Abscisic Acid (ABA):
This compound and ABA are classic antagonists, exerting opposing effects on critical developmental transitions such as seed dormancy and germination. aloki.hufrontiersin.org ABA is crucial for inducing and maintaining dormancy, while GA is required for germination. aloki.hu This antagonistic relationship extends to other processes, including root growth, where GA promotes it and ABA suppresses it. ijarbs.com
The interaction between GA and ABA signaling pathways often converges on DELLA proteins. mdpi.com For example, in Arabidopsis, the DELLA protein RGL2 is a major repressor of seed germination and its expression is stimulated by ABA. mdpi.com Furthermore, the transcription factor ABI4, which enhances ABA signaling, has been shown to increase ABA biosynthesis while decreasing GA biosynthesis, thereby deepening seed dormancy. frontiersin.org
Table 3: Key Research Findings on this compound and Abscisic Acid (ABA) Interactions
| Plant/Tissue | Research Finding | Reference |
| Arabidopsis | GA and ABA have antagonistic roles in regulating seed dormancy and germination. | aloki.hufrontiersin.org |
| Arabidopsis | Both GA-promoted and ABA-suppressed root growth are mediated by DELLA proteins. | ijarbs.com |
| Arabidopsis | The DELLA protein RGL2, a repressor of germination, is induced by ABA. | mdpi.com |
| Arabidopsis | The ABA signaling enhancer ABI4 increases ABA biosynthesis and decreases GA biosynthesis. | frontiersin.org |
Interactions with Ethylene:
The relationship between GA1 and ethylene is complex, exhibiting both positive and negative interactions depending on the specific developmental process, tissue, and environmental context. nih.gov Ethylene often inhibits growth in a manner that antagonizes GA. nih.gov This inhibitory effect is at least partially mediated by the stabilization of DELLA proteins. nih.govoup.com For instance, ethylene inhibits GA-promoted root elongation in Arabidopsis seedlings. nih.gov
Conversely, GA can act synergistically with ethylene in certain processes. For example, in submerged rice, GA enhances ethylene-induced adventitious root growth. nih.gov In light-grown Arabidopsis seedlings, while GA is the primary driver of cell elongation in hypocotyls, ethylene enhances this effect. nih.gov These interactions can occur at both the biosynthesis and signal transduction levels, with reciprocal effects of each hormone on the other. nih.gov
Table 4: Key Research Findings on this compound and Ethylene Interactions
| Plant/Tissue | Research Finding | Reference |
| Arabidopsis | Ethylene inhibits GA-promoted root elongation by stabilizing DELLA proteins. | nih.govoup.com |
| Submerged Rice | GA acts synergistically with ethylene to promote adventitious root growth. | nih.gov |
| Arabidopsis | In light-grown seedlings, ethylene enhances GA-controlled hypocotyl elongation. | nih.gov |
| Arabidopsis | Ethylene can delay the transition to flowering, an effect that can be suppressed by GA treatment. | nih.gov |
| Cassava | Ethylene and gibberellin crosstalk is suggested to play a major role in root acclimation to different growing seasons. | plos.org |
Analytical Methodologies for Gibberellin 1 Analysis in Plant Tissues
Molecular and Cellular Approaches for Gibberellin 1 Quantification and Localization
Advanced molecular and cellular techniques have revolutionized the study of this compound (GA1) and other bioactive gibberellins (B7789140) (GAs), enabling researchers to move beyond tissue-level quantification to visualize and measure hormone distribution and metabolic activity at the resolution of a single cell. These approaches provide unprecedented insight into the precise spatial and temporal dynamics that govern GA1's role in plant development.
Application of Biosensors and Gene Reporters
Genetically encoded biosensors and reporter gene systems are powerful tools for the in vivo monitoring of bioactive GAs, including GA1. They provide high-resolution spatiotemporal data on hormone concentration and signaling activity within intact plant tissues. nih.govoup.com
Förster Resonance Energy Transfer (FRET) Biosensors: FRET-based biosensors directly measure the presence of GA molecules. nih.gov A notable example is the GIBBERELLIN PERCEPTION SENSOR 1 (GPS1) and its subsequent iterations like nlsGPS1 (nuclear-localized) and GPS2. nih.govoup.comoup.com These sensors are engineered fusion proteins, typically consisting of a GA receptor (GID1), a DELLA protein fragment, and a pair of fluorescent proteins (a donor and an acceptor). jove.com When a bioactive GA, such as GA1 or GA4, binds to the GID1 component, it induces a conformational change that brings the fluorescent proteins closer, resulting in an increase in FRET efficiency. jove.com This change in the ratio of acceptor to donor fluorescence can be quantified through microscopy, allowing for the visualization of GA gradients at a cellular level. nih.govjove.com
Research using nlsGPS1 in Arabidopsis thaliana has successfully mapped GA gradients in various tissues. For instance, in dark-grown hypocotyls, a gradient of high GA levels was observed in the sub-apical region, correlating with patterns of cell elongation. oup.com In roots, these sensors have revealed a GA concentration gradient that increases with distance from the quiescent center, peaking in the elongation zone, a pattern observed across the epidermis, cortex, and endodermis. rothamsted.ac.uk The development of the second-generation GPS2 sensor offered improved reversibility and reduced interference with endogenous GA signaling pathways. oup.comoup.com
| Biosensor | Principle | Application | Key Findings |
| nlsGPS1 | FRET-based; detects GA binding to GID1-DELLA pair. jove.com | In vivo visualization of bioactive GA gradients in Arabidopsis and rice. nih.govoup.com | Revealed GA gradients in hypocotyls and root elongation zones. oup.com |
| nlsGPS2 | Improved FRET-based sensor with better reversibility and orthogonality. oup.comoup.com | Cellular GA dynamics during nodule development in Medicago truncatula. oup.com | Visualized GA accumulation and function during nodulation. oup.com |
| Degradation-based Ratiometric Biosensor | Fused DELLA protein and fluorescent reporter; GA binding leads to DELLA degradation and loss of fluorescence. researchgate.net | Mapping GA signaling activity in the Arabidopsis shoot apical meristem (SAM). researchgate.net | Identified high GA signaling in internode precursor cells. researchgate.net |
Gene Reporter Systems: Gene reporter systems provide an indirect measure of GA activity by monitoring the transcriptional output of the GA signaling pathway. nih.gov These systems involve fusing the promoter of a GA-responsive gene to a reporter gene, such as β-glucuronidase (GUS) or luciferase (LUC). nih.govnih.gov When bioactive GAs are present, they trigger a signaling cascade that leads to the activation of these promoters and subsequent expression of the reporter protein, which can be visualized and quantified.
For example, reporter lines using the promoters of GA biosynthesis genes like GA20-oxidase1 (GA20ox1) and GA3-oxidase1 (GA3ox1) have been used to map where the final steps of GA synthesis occur. oup.com Studies in Arabidopsis hypocotyls showed that the expression of these genes was high in the sub-apical region, corresponding to the GA gradient observed with FRET biosensors. oup.com Similarly, GUS activity driven by the promoter of the GA-responsive gene GASA1 has been used to identify mutants with altered GA signaling. nih.gov
Utilization of Single-Cell RNA-Sequencing for Metabolic Profiling
Single-cell RNA-sequencing (scRNA-seq) has emerged as a transformative technology for creating high-resolution gene expression maps, providing a powerful method for metabolic profiling of GA1 at the cellular level. oup.comfrontiersin.org By profiling the transcriptomes of thousands of individual cells, scRNA-seq can identify which cell types express the genes necessary for GA biosynthesis, deactivation, and response, thereby revealing the spatial organization of GA metabolism and signaling. oup.combiorxiv.org
Studies in the Arabidopsis root have leveraged scRNA-seq to dissect the complex spatial patterns of gene expression. oup.comfrontiersin.orgnih.gov These analyses have shown that while some tissues co-express genes for both GA biosynthesis and perception, other tissues show a clear separation, implying cell-to-cell movement of the hormone or its precursors. oup.com For instance, scRNA-seq data has supported findings that the endodermis is a major site of GA biosynthesis and response. frontiersin.org
| Gene Category | Key Genes | Typical Location of High Expression (in Arabidopsis root) | Implication for GA1 Metabolism |
| Biosynthesis (late-stage) | GA20ox1, GA3ox1 | Endodermis, Cortex, Stele | Sites of active GA1 synthesis. oup.comrothamsted.ac.uk |
| Deactivation | GA2ox family genes | Various, including vascular tissues and stem cell niche. researchgate.net | Sites where GA1 levels are kept low. |
| Signaling/Response | GID1 (receptor), DELLA genes | Widespread, with enrichment in specific cell types like endodermis and stele. | Tissues competent to respond to GA1 signal. |
By integrating scRNA-seq data, researchers can construct developmental trajectories to observe how the transcriptional profile of a cell changes as it matures. biorxiv.orgnih.gov This approach has been used to study the differentiation of various root cell lineages, revealing dynamic shifts in the expression of GA-related genes that underpin developmental transitions. frontiersin.org This detailed metabolic mapping is crucial for understanding how GA1 gradients are established and maintained to control growth and development.
Tissue-Specific Manipulation of Gibberellin Metabolism for Functional Studies
A powerful strategy to elucidate the specific function of this compound in different tissues is the targeted manipulation of its metabolism. This is typically achieved by driving the expression of key GA metabolic genes in specific cell types using tissue-specific promoters. nih.govnih.gov By either increasing or decreasing GA levels in a controlled spatial manner, researchers can directly observe the physiological consequences and determine the precise roles of GA in those cells.
This technique is also used in a "rescue" context, where a gene required for GA biosynthesis is expressed in specific tissues of a GA-deficient mutant. For instance, expressing GA20ox1 or GA3ox1 in different cell layers of severely dwarfed ga20ox or ga3ox mutant backgrounds can restore growth to varying degrees. rothamsted.ac.uknih.gov Such experiments have confirmed that roots are autonomous for GA biosynthesis and that the endodermis is a major site of synthesis. rothamsted.ac.uknih.gov
Table of Mentioned Compounds and Genes
| Name | Type | Function/Description |
| This compound (GA1) | Phytohormone | Bioactive gibberellin involved in growth and development. nih.gov |
| Gibberellin 4 (GA4) | Phytohormone | Bioactive gibberellin, often used in biosensor studies. jove.com |
| Gibberellin 8 (GA8) | Phytohormone | Inactive catabolite of GA1. nih.gov |
| Gibberellin 9 (GA9) | Phytohormone | Precursor to GA4. oup.com |
| Gibberellin 12 (GA12) | Phytohormone | Early precursor in the GA biosynthesis pathway. oup.com |
| Gibberellin 20 (GA20) | Phytohormone | Precursor to GA1. oup.comnih.gov |
| Gibberellin 53 (GA53) | Phytohormone | Precursor in the 13-hydroxylation pathway leading to GA1. plos.org |
| GID1 | Protein | Soluble receptor for bioactive gibberellins. jove.com |
| DELLA proteins (e.g., GAI, RGA) | Protein | Nuclear repressors of GA signaling; degraded in the presence of GA. jove.comresearchgate.net |
| GA20ox (Gibberellin 20-oxidase) | Enzyme | Catalyzes a late step in GA biosynthesis (e.g., GA12 to GA9, GA53 to GA20). oup.comslu.se |
| GA3ox (Gibberellin 3-oxidase) | Enzyme | Catalyzes the final step to produce bioactive GAs (e.g., GA20 to GA1). oup.comnih.gov |
| GA2ox (Gibberellin 2-oxidase) | Enzyme | Inactivates bioactive GAs and their precursors (e.g., GA1 to GA8). oup.comnih.gov |
| β-glucuronidase (GUS) | Reporter Protein | Enzyme used as a reporter in gene expression studies. nih.gov |
| Luciferase (LUC) | Reporter Protein | Enzyme that produces light, used as a reporter in gene expression studies. nih.gov |
| Paclobutrazol | Chemical | A chemical inhibitor of gibberellin biosynthesis. nih.gov |
Evolutionary Perspectives of Gibberellin 1 Signaling and Metabolism
Phylogeny of Gibberellin Biosynthesis Across Plant Lineages
The biosynthesis of gibberellins (B7789140) (GAs), including the biologically active form GA1, is a complex process that has evolved significantly throughout the history of land plants. The pathway can be broadly divided into three main stages, each localized to a different cellular compartment.
The initial steps, which convert geranylgeranyl diphosphate (B83284) (GGDP) into ent-kaurene (B36324), occur in the plastids. This involves the sequential action of two terpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). The second stage takes place in the endoplasmic reticulum, where ent-kaurene is oxidized by cytochrome P450 monooxygenases (CYPs) to produce GA12. csic.es These first two stages are largely conserved across all land plants. csic.es
The final and most divergent stage occurs in the cytosol, where GA12 is converted into various GA intermediates and ultimately to bioactive forms like GA1. This stage is catalyzed by a family of 2-oxoglutarate-dependent dioxygenases (2-OGDs), primarily GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). csic.es The enzymes responsible for these final steps are specific to vascular plants (tracheophytes), indicating that the capacity to produce bioactive GAs like GA1 arose with this lineage. csic.es Inactivation of bioactive GAs is primarily carried out by GA 2-oxidase (GA2ox). csic.esfrontiersin.org
Phylogenetic studies suggest that the GA biosynthesis pathway in plants evolved independently from the analogous pathways found in some fungi and bacteria. brazilianjournals.com.brnih.gov While the intermediates can be similar, the enzymes involved often belong to different classes or families, indicating convergent evolution. brazilianjournals.com.brnih.govnih.gov For instance, in bryophytes like the moss Physcomitrium patens, the CPS and KS enzymes exist as a single bifunctional protein, a feature that may have resulted from a gene fusion event early in plant evolution. oup.com In lycophytes and other vascular plants, gene duplication and subsequent loss of function led to the separate monofunctional enzymes seen today. oup.com
The diversification of the GAox gene family (including GA20ox, GA3ox, and GA2ox) through gene duplication events has been a key driver in the evolution of GA metabolism, allowing for more complex regulation and functional specialization in flowering plants. frontiersin.orgnih.gov To date, over 136 different gibberellins have been identified from plants, fungi, and bacteria, though only a few, such as GA1, function as major bioactive hormones. wikipedia.org
| Evolutionary Stage | Key Biosynthetic Development | Primary Enzyme Classes Involved | Plant Lineage | Reference |
|---|---|---|---|---|
| Early Land Plants (Bryophytes) | Presence of early pathway steps; bifunctional CPS/KS enzyme. | Terpene Cyclases (fused), Cytochrome P450s | e.g., Physcomitrium patens | csic.esoup.com |
| Early Vascular Plants (Lycophytes) | Separation of CPS and KS into monofunctional enzymes; Emergence of cytosolic 2-OGDs. | Terpene Cyclases (separate), CYPs, 2-Oxoglutarate-dependent dioxygenases (2-OGDs) | e.g., Selaginella moellendorffii | csic.esoup.com |
| Seed Plants (Angiosperms) | Expansion and functional divergence of GAox gene families (GA20ox, GA3ox, GA2ox). | Terpene Cyclases, CYPs, expanded 2-OGD families | e.g., Arabidopsis thaliana, Rice | frontiersin.orgnih.gov |
Genetic and Genomic Evolution of Specific Gibberellin-Related Loci (e.g., Ga1 locus in Maize)
The Gametophyte factor 1 (Ga1) locus in maize provides a fascinating case study of genetic evolution, though it is crucial to note that its name is misleading in a modern biochemical context. The Ga1 locus is not involved in gibberellin (GA) hormone biosynthesis or signaling; rather, it encodes pectin (B1162225) methylesterases (PMEs) that function as a reproductive barrier controlling unilateral cross-incompatibility. biorxiv.orgoup.comnih.gov
The Ga1 locus is part of a larger family of cross-incompatibility loci in the genus Zea, which also includes Gametophyte factor 2 (Ga2) and Teosinte crossing barrier 1 (Tcb1). oup.com Phylogenetic analysis reveals a history of gene duplication and divergence:
Ga2 is the ancestral locus : It is the oldest of the three.
Ga1 arose from Ga2 : A duplication of the Ga2 locus gave rise to Ga1 at least 12 million years ago. biorxiv.orgoup.com
Tcb1 arose from Ga1 : A more recent duplication of Ga1 led to the emergence of Tcb1, an event that occurred around the time the Zea genus diversified. biorxiv.orgoup.com
Further complexity arose from tandem duplication events within the Ga1 locus itself, leading to different haplotypes. nih.govnih.gov For example, divergence estimates suggest that the duplication events creating the non-functional ga1 haplotype occurred over 600,000 years ago, while duplications within the functional Ga1-S haplotype occurred independently at several different time points. nih.govnih.gov These events highlight how gene duplication provides the raw material for the evolution of new genetic structures and functions.
The Ga1 locus functions as a pollen-pistil incompatibility system. nih.govresearchgate.net Its function relies on two tightly linked and functionally divergent PME genes:
A silk-expressed PME (ZmPme3) : This gene, present in Ga1-S individuals, acts as the female barrier, modifying the pectin in the silk to prevent pollen from non-carrier plants from successfully fertilizing the ovule. nih.gov
A pollen-expressed PME (ZmGa1P) : Pollen that carries and expresses this gene can overcome the silk barrier, allowing for successful fertilization. nih.gov
This system creates a unilateral reproductive barrier where Ga1-S plants can pollinate ga1 plants, but the reverse is generally unsuccessful. This type of barrier is thought to play a role in speciation and may have been important in maintaining the genetic integrity of domesticated maize by preventing extensive hybridization with wild teosinte relatives. biorxiv.orgoup.com The presence of positive selection at key sites in both the pollen- and silk-expressed PME genes indicates an evolutionary "arms race" that has driven their functional divergence. biorxiv.orgoup.com
A significant feature of the Ga1 locus is the prevalence of a non-functional, or "neutral," allele known as ga1-O (or ga1-Off). biorxiv.orgoup.com This allele, found in most modern field corn, contains gene copies with conserved stop codons that render them non-coding. biorxiv.orgoup.com These non-functional gene copies are ancient, estimated to be between 610,000 and 1.5 million years old. biorxiv.orgoup.com
Intriguingly, the ga1-O allele is not merely a passive, broken version of the gene. Research has shown that this non-coding allele is associated with the production of 24-nucleotide small interfering RNAs (siRNAs) in developing pollen tissues. biorxiv.orgoup.comresearchgate.net These siRNAs are homologous to and map directly to the sequences of the functional Ga1 alleles. biorxiv.orgoup.com
The production of these siRNAs has a functional consequence: in genetic crosses, the presence of the ga1-O allele has been shown to weaken the function of the otherwise dominant incompatibility alleles at both the Ga1 and Tcb1 loci. biorxiv.orgoup.com This suggests that the non-coding allele can trigger a form of epigenetic trans-homolog silencing, where small RNAs generated from one allele act to suppress the expression or function of another, functional allele. This represents a sophisticated layer of regulation evolving from non-coding regions of the genome to modulate a key reproductive trait.
Future Directions and Research Frontiers in Gibberellin 1 Studies
Comprehensive Understanding of Gibberellin 1 Transport and Distribution within Plants
The precise spatial and temporal distribution of GA1 is critical for its function in coordinating growth across different plant organs. While it is known that GAs are mobile, the exact mechanisms governing their transport and the specific forms that travel long distances are areas of intense research. researchgate.net
Recent findings have significantly advanced our understanding, showing that the precursor Gibberellin 12 (GA12) is a major long-distance mobile GA signal in Arabidopsis. nih.govresearchgate.net This biologically inactive precursor moves through the plant's vascular system—both xylem and phloem—from production sites to recipient tissues. researchgate.netbohrium.com In these target tissues, GA12 is converted into bioactive forms like GA1, which then activate local signaling cascades to support growth. nih.gov
Despite this progress, a comprehensive picture of GA transport is far from complete.
Key Research Frontiers in GA1 Transport:
Identification of Transporters: While importers have been identified, no specific GA efflux proteins have been found yet. mdpi.com Research has identified certain members of the NITRATE (B79036) TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF) and the SWEET family as being capable of importing GAs. researchgate.netsci-hub.se However, these transporters often have multiple substrates, and the functional redundancy among family members makes it challenging to pinpoint their precise physiological roles in GA distribution. researchgate.netoup.com
Short-Distance Movement: The cell-to-cell (symplastic) movement of bioactive GAs like GA1 is essential for processes such as flower development, where GA1 produced in the stamen must move to other floral organs. nih.govbohrium.com The molecular machinery and regulation of this short-distance transport are still poorly defined.
Regulation of Transport: How developmental and environmental cues regulate the activity of GA transporters to create specific GA concentration gradients within tissues is a major unknown. Understanding this regulation is key to comprehending how plants allocate growth resources.
Table 1: Identified Gibberellin Transporter Families and Research Status
| Transporter Family | Known Function | Specific Members Implicated | Unresolved Aspects | References |
| NPF (NRT1/PTR) | Primarily nitrate and peptide transport; some members shown to import GAs. | AtNPF3.1, GTR1 | Substrate specificity, in-planta role in GA gradients, potential redundancy. | researchgate.netmdpi.comsci-hub.se |
| SWEET | Primarily sugar transport; some evidence for GA transport activity. | - | Physiological relevance for GA transport remains to be firmly established. | researchgate.net |
| AIT (ABA-Importer) | Primarily Abscisic Acid (ABA) transport; one member shown to import GA3. | AIT3 | Specificity for different GA forms (e.g., GA1), physiological role. | mdpi.com |
| Efflux Carriers | Hypothetical proteins responsible for exporting GAs from cells. | None identified | The identity, mechanism, and regulation of GA efflux remain completely unknown. | mdpi.com |
Advanced Biotechnological Applications for Crop Improvement and Plant Resilience
The manipulation of gibberellin levels and signaling has long been a cornerstone of agriculture, famously underpinning the "Green Revolution" through the use of semi-dwarf varieties of wheat and rice with altered GA metabolism or signaling. nih.govresearchgate.net Modern biotechnology offers the potential for much more precise and sophisticated modifications to improve crop performance.
Advanced gene-editing technologies, particularly CRISPR/Cas9, provide powerful tools for making targeted modifications to the GA1 pathway. nih.govdataplus.org.pk This allows for the fine-tuning of plant architecture, growth rates, and stress responses without the pleiotropic effects that can accompany less precise methods.
Key Biotechnological Strategies and Goals:
Optimizing Plant Stature and Yield: By modifying key genes in the GA biosynthesis pathway, such as GA 20-oxidase (GA20ox) or GA 3-oxidase (GA3ox), researchers can control plant height and biomass allocation. researchgate.netresearchgate.net The goal is to create plants that invest more resources into grain and fruit production rather than excessive vegetative growth.
Enhancing Stress Resilience: Targeted gene editing of GA pathway components is a promising strategy for developing climate-resilient crops. nih.govfrontiersin.org For example, modifying the ZmGA20ox3 gene in maize has been shown to improve plant architecture and confer enhanced drought tolerance. nih.gov Similarly, manipulating GA signaling can help plants adapt to other abiotic stresses like salinity and temperature extremes. brazilianjournals.com.brmdpi.com
Improving Germination and Flowering: GA1 is a critical regulator of seed germination and the transition to flowering. nih.govlibretexts.org Biotechnological approaches can be used to optimize these processes, ensuring uniform crop establishment and synchronizing flowering for more efficient pollination and fruit set. ficosterra.com
Table 2: Examples of Biotechnological Targets in the Gibberellin Pathway for Crop Improvement
| Target Gene/Protein | Function | Biotechnological Application | Desired Outcome | References |
| GA20ox | GA Biosynthesis (rate-limiting step) | Overexpression or targeted editing | Increased biomass, altered plant height | researchgate.netresearchgate.net |
| DELLA Proteins (e.g., Rht, GAI) | Negative regulator of GA signaling | Introduction of mutant alleles | Reduced plant height (semi-dwarfism), improved lodging resistance | nih.govresearchgate.net |
| GID1 | GA Receptor | Overexpression | Enhanced GA sensitivity, potential for growth promotion | frontiersin.orgusp.br |
| GA2ox | GA Deactivation | Overexpression | Reduced GA levels, creating dwarf varieties for ornamental or specific architectural purposes | researchgate.net |
Integration of Omics Data for Systems-Level Understanding of this compound Biology
To move beyond the study of individual genes and proteins, modern plant biology employs a systems-level approach, integrating multiple "omics" datasets to build a holistic picture of cellular and organismal function. frontiersin.orgresearchgate.net Applying these methodologies to GA1 research is a critical frontier that promises to reveal the full scope of its regulatory influence. The integration of genomics, transcriptomics, proteomics, and metabolomics allows researchers to construct comprehensive models of the GA1 network, from gene to phenotype. nih.govfrontiersin.org
Omics Approaches in Gibberellin Research:
Genomics: Provides the complete genetic blueprint, allowing for the identification of all genes involved in GA1 biosynthesis, catabolism, transport, and signaling across different species. mdpi.com
Transcriptomics (e.g., RNA-seq): Reveals the complete set of genes that are transcriptionally regulated by GA1. This helps identify downstream targets of the signaling pathway and understand how GA1 coordinates complex developmental programs like germination or stem elongation. premierscience.comnih.gov
Proteomics: Identifies and quantifies the proteins present in a cell or tissue in response to GA1. This is crucial for understanding post-transcriptional regulation and identifying the protein-protein interactions that form the signaling network. nih.govpremierscience.com
By integrating these datasets, researchers can create predictive mathematical models of the GA1 signaling network. nih.govpnas.org These models can simulate the dynamic responses of the pathway to various internal and external signals, identify key control points, and predict the outcomes of genetic perturbations, thereby guiding future biotechnological efforts for crop improvement. frontiersin.orguminho.pt
Q & A
Basic: What are the standard methodologies for quantifying Gibberellin 1 levels in plant tissues, and how do their accuracies compare under different experimental conditions?
Methodological Answer:
Quantifying GA1 requires precision due to its low abundance and structural similarity to other gibberellins. The two most validated techniques are:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity (detection limits ~0.1 ng/g fresh weight). Requires isotopic labeling (e.g., deuterated GA1) for internal standardization to correct matrix effects .
- Enzyme-Linked Immunosorbent Assay (ELISA): Cost-effective but prone to cross-reactivity with GA3/GA4. Validation via spike-and-recovery experiments is critical; accuracy declines in tissues with high phenolic compounds (e.g., woody plants) .
Table 1: Comparative accuracy under varying conditions
| Method | Sensitivity | Tissue Compatibility | Key Limitations |
|---|---|---|---|
| LC-MS/MS | High | All tissues | High cost, technical expertise |
| ELISA | Moderate | Herbaceous species | Cross-reactivity, matrix effects |
Basic: How does this compound interact with auxin and abscisic acid in regulating plant stem elongation?
Methodological Answer:
GA1 synergizes with auxin to promote cell expansion but antagonizes abscisic acid (ABA) during drought. Key approaches include:
- Co-treatment assays: Apply GA1, auxin (IAA), and ABA individually or in combination to mutant lines (e.g., ga1-3 Arabidopsis). Measure hypocotyl elongation and transcript levels of EXPANSIN genes via qPCR .
- Genetic mutants: Use aba2 (ABA-deficient) and iaaM (auxin-overproducing) mutants to dissect hormone crosstalk. RNA-seq can identify overlapping regulatory networks .
Advanced: What experimental strategies resolve contradictory findings about GA1's role in seed dormancy across species?
Methodological Answer:
Contradictions often arise from species-specific genetic backgrounds or environmental variables. Mitigate these by:
- Pre-planned analysis plans: Define dormancy metrics (e.g., germination index) and control for stratification time, light conditions, and maternal environment .
- Multi-species meta-analysis: Compare GA1-deficient mutants (e.g., rice d18 vs. Arabidopsis ga1) under standardized conditions. Use mixed-effects models to account for phylogenetic differences .
Advanced: How can researchers optimize GA1 extraction protocols to minimize degradation?
Methodological Answer:
GA1 degrades rapidly due to oxidation and enzymatic activity. Optimize protocols by:
- Solvent selection: Use cold (-20°C) methanol:water (80:20, v/v) with 0.1% formic acid to inhibit oxidase activity.
- Internal standards: Spike samples with stable isotopes (e.g., ^2H₂-GA1) before homogenization to track recovery rates .
- Validation: Compare fresh vs. freeze-dried tissues; degradation >20% necessitates protocol revision .
Advanced: What are the limitations of genetic knockout models in studying GA1 biosynthesis, and how can CRISPR-Cas9 address these?
Methodological Answer:
Traditional knockouts (e.g., ga1-3) may exhibit compensatory upregulation of GA3ox or GA20ox enzymes. Solutions include:
- Tissue-specific CRISPR mutants: Use promoters like AtSUC2 (phloem-specific) to avoid systemic compensation .
- Multi-gene targeting: Simultaneously edit GA3ox and GA20ox to prevent metabolic bypass .
Basic: What role does GA1 play in plant responses to salinity and drought stress?
Methodological Answer:
GA1 enhances salt tolerance by upregulating SOS1 (Na⁺/H⁺ antiporter) but reduces drought resilience by antagonizing ABA. Key methods:
- Stress application: Treat hydroponic cultures with 150 mM NaCl or 20% PEG-6000. Quantify GA1 via LC-MS/MS and correlate with ion leakage/ROS levels .
- Transcriptomics: Compare GA1-overexpressing vs. wild-type lines under stress to identify GA1-responsive genes (e.g., NCED3 for ABA biosynthesis) .
Advanced: How do tissue-specific GA1 concentrations affect whole-plant assay interpretations?
Methodological Answer:
Whole-tissue homogenates mask spatial variation. Use:
- Laser-capture microdissection: Isolate GA1-rich zones (e.g., shoot apices) for targeted quantification .
- Single-cell RNA-seq: Profile GA1 receptor (GID1) expression in epidermal vs. vascular cells to contextualize physiological responses .
Basic: Which molecular techniques profile GA1 receptor dynamics in response to environmental stimuli?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
